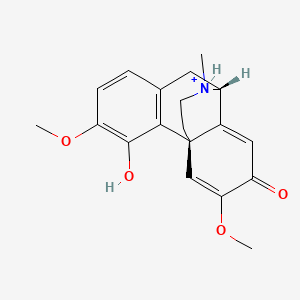
Salutaridine
Descripción general
Descripción
Salutaridine, also known as floripavine, is an alkaloid that is present in the morphinian alkaloid pathway of opium poppy . Its biosynthetic precursor is the alkaloid ®-reticuline .
Synthesis Analysis
The synthesis of this compound involves a biomimetic chemo-enzymatic strategy. The prochiral natural intermediate 1,2-dehydroreticuline is prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase, obtaining ®-reticuline in high ee and yield . In the final step, membrane-bound this compound synthase is used to perform the selective ortho-para phenol coupling to give (+)-salutaridine .Molecular Structure Analysis
The molecular formula of this compound is C19H21NO4 . Its average mass is 327.374 Da and its mono-isotopic mass is 327.147064 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of the prochiral natural intermediate 1,2-dehydroreticuline by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline . This is followed by the selective ortho-para phenol coupling performed by the membrane-bound this compound synthase to produce (+)-salutaridine .Physical And Chemical Properties Analysis
This compound has a molar mass of 327.380 g·mol−1 . It is a solid at standard state (at 25 °C [77 °F], 100 kPa) .Aplicaciones Científicas De Investigación
Enzyme Function and Modification
- Salutaridine reductase (SalR) is crucial in morphine biosynthesis, reducing this compound to 7(S)-salutaridinol. Research identified its unique features and how mutagenesis can remove substrate inhibition while maintaining or enhancing activity (Ziegler et al., 2009).
Metabolic Engineering
- Altering the expression of salutaridinol 7-O-acetyltransferase (SalAT) impacts alkaloid products in opium poppy, with over-expression increasing morphine, codeine, and thebaine, and suppression leading to this compound accumulation (Allen et al., 2007).
Synthetic Biology
- Saccharomyces cerevisiae has been used to synthesize morphinan alkaloids from precursors, indicating potential for biotechnological production of these compounds (Fossati et al., 2015).
Structural Analysis
- Studies on the crystallization and atomic structure of SalR from the opium poppy provide insights into its biochemical function and potential targets for modification (Higashi et al., 2010); (Higashi et al., 2010).
Genetic Regulation and Pathway Analysis
- RNAi suppression of salAT and studies on enzyme interactions in the morphine biosynthetic pathway provide insights into regulatory mechanisms and enzyme complexes (Kempe et al., 2009).
Novel Alkaloid Discovery
- Research on saludimerines A and B, novel dimeric alkaloids derived from this compound, expands the understanding of alkaloid diversity and their biological properties (Bracher et al., 2004).
Evolutionary Perspectives
- Comparative transcriptome analysis across Papaver species provides insights into the evolution of morphine biosynthesis and the specific role of SalR (Ziegler et al., 2009).
Molecular Interaction and Docking Studies
- Modeling and mutagenesis studies of SalR reveal the enzyme's substrate binding site and its interaction with benzylisoquinoline alkaloids, contributing to the understanding of its specificity (Geissler et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941041 | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Rods from ethyl acetate | |
CAS No. |
1936-18-1 | |
| Record name | Salutaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALUTARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
197-198 °C | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
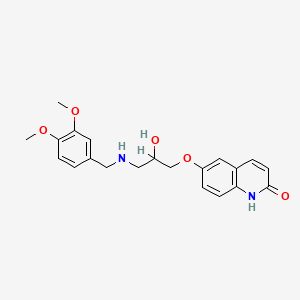
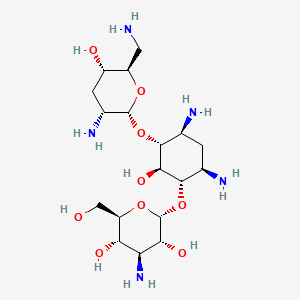
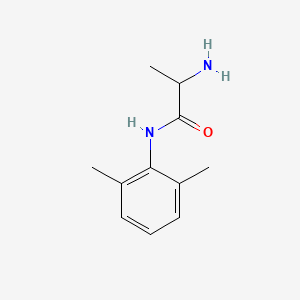
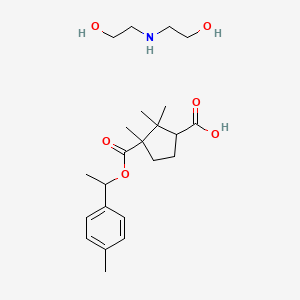
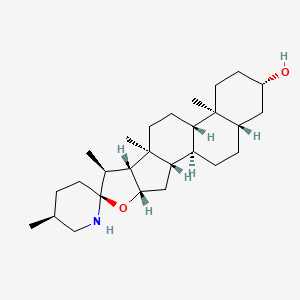
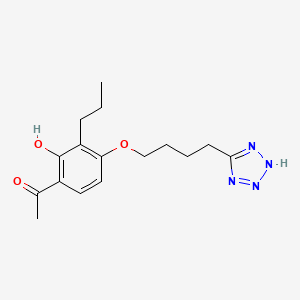
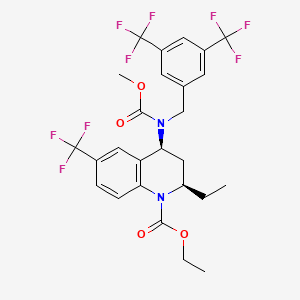
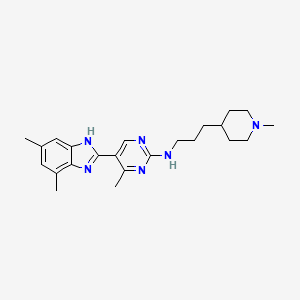

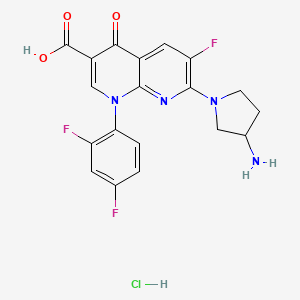
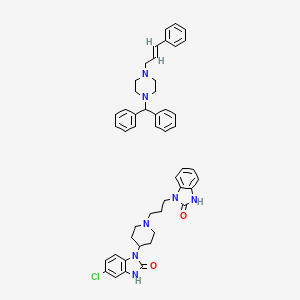
![5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile](/img/structure/B1681351.png)

